molecular formula C8H14O3 B14732850 Ethyl 6-hydroxyhex-2-enoate CAS No. 13038-15-8

Ethyl 6-hydroxyhex-2-enoate

Cat. No.: B14732850
CAS No.: 13038-15-8
M. Wt: 158.19 g/mol
InChI Key: RBOGAEJVPDICBW-UHFFFAOYSA-N
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Description

Context and Significance within Organic Synthesis

Ethyl 6-hydroxyhex-2-enoate is a bifunctional molecule that possesses both an α,β-unsaturated ester and a primary alcohol. This unique combination of functional groups makes it a valuable building block in organic synthesis. The α,β-unsaturated ester moiety is a classic Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. wikipedia.org This reactivity allows for the introduction of various substituents at the β-position. Furthermore, the double bond can participate in a variety of other transformations, including cycloadditions and reductions.

The distal hydroxyl group provides a handle for further functionalization. It can be oxidized to an aldehyde or carboxylic acid, protected and carried through a synthetic sequence, or used to form ethers, esters, or other derivatives. The presence of both reactive sites on the same molecule allows for the construction of complex molecular architectures from a relatively simple starting material.

Historical Overview of α,β-Unsaturated Esters with Distal Hydroxyl Functionalities in Chemical Research

The study of α,β-unsaturated carbonyl compounds, a class to which this compound belongs, has a rich history in organic chemistry. wikipedia.org Early research focused on understanding the unique reactivity of the conjugated system, particularly the susceptibility of the β-carbon to nucleophilic attack. wikipedia.org Seminal reactions like the Michael addition, which involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, laid the groundwork for their extensive use in carbon-carbon bond formation. fiveable.me

The incorporation of a second, remote functional group, such as the hydroxyl group in this compound, represented a significant advancement. It allowed for the development of more sophisticated synthetic strategies, including intramolecular reactions where the hydroxyl group could react with the α,β-unsaturated ester moiety to form cyclic structures. This capability has been instrumental in the synthesis of various natural products and other complex target molecules. Over the years, numerous methods have been developed for the stereoselective synthesis of α,β-unsaturated esters, highlighting their importance as key structural motifs in biologically active molecules. nih.gov

Academic Research Landscape and Objectives for this compound

Current academic research involving this compound and related compounds is focused on several key areas. A primary objective is the development of new and more efficient synthetic methods to access these molecules with high levels of stereocontrol. This includes the exploration of novel catalytic systems and reaction conditions. organic-chemistry.org

Another major research thrust is the application of these compounds as versatile synthons in the total synthesis of complex natural products and pharmaceuticals. The dual functionality of molecules like this compound allows for concise and elegant synthetic routes. Researchers are continuously exploring new ways to exploit the reactivity of both the α,β-unsaturated ester and the hydroxyl group to build molecular complexity.

Furthermore, there is ongoing interest in the biological activities of molecules containing the α,β-unsaturated ester motif with a distal hydroxyl group. While this article does not delve into specific biological effects, the structural motif itself is present in numerous biologically active natural products, driving research into the synthesis of analogs and derivatives for structure-activity relationship studies.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 13038-15-8
Molecular Formula C8H14O3
Molecular Weight 158.20 g/mol
SMILES Code O=C(OCC)/C=C/CCCO

This data is compiled from various chemical suppliers and databases. bldpharm.comguidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13038-15-8

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl 6-hydroxyhex-2-enoate

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7-9/h4,6,9H,2-3,5,7H2,1H3

InChI Key

RBOGAEJVPDICBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCCO

Origin of Product

United States

Synthetic Methodologies for Ethyl 6 Hydroxyhex 2 Enoate

Wittig Reaction-Based Synthetic Routes

The Wittig reaction is a cornerstone in the synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides. organic-chemistry.orgwikipedia.orglumenlearning.comlibretexts.orglibretexts.org This method is particularly useful for the formation of carbon-carbon double bonds with good control over the location of the new bond. libretexts.org

Phosphonium Salt-Mediated Approaches Utilizing Ethyl 2-Oxoacetate

A plausible synthetic route to Ethyl 6-hydroxyhex-2-enoate via the Wittig reaction involves the reaction of an ylide generated from a phosphonium salt with ethyl 2-oxoacetate (also known as ethyl glyoxylate). The ylide, in this case, would be 4-hydroxybutylidenetriphenylphosphorane, which can be prepared from the corresponding phosphonium salt, (4-hydroxybutyl)triphenylphosphonium bromide.

The synthesis of the phosphonium salt is typically achieved through the SN2 reaction of triphenylphosphine (B44618) with a suitable alkyl halide, in this instance, 4-bromobutanol. lumenlearning.com Deprotonation of the resulting phosphonium salt with a strong base, such as n-butyllithium, generates the nucleophilic ylide. lumenlearning.com This ylide then reacts with the aldehyde functionality of ethyl 2-oxoacetate. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which subsequently collapses to form the desired alkene, this compound, and triphenylphosphine oxide as a byproduct. libretexts.orgmasterorganicchemistry.com The driving force for this reaction is the formation of the highly stable P=O double bond in triphenylphosphine oxide. lumenlearning.com

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of the (E)-alkene, while non-stabilized ylides typically lead to the (Z)-alkene. organic-chemistry.org

Table 1: Proposed Wittig Reaction for this compound

Reactant 1Reactant 2Key IntermediateProduct
4-hydroxybutylidenetriphenylphosphoraneEthyl 2-oxoacetateOxaphosphetaneThis compound

Stereoselective Synthesis: Isomerization of Z- to E-Isomers (e.g., Iodine Catalysis)

In instances where the Wittig reaction yields a mixture of (Z) and (E) isomers, or predominantly the undesired (Z)-isomer, a subsequent isomerization step can be employed to obtain the thermodynamically more stable (E)-isomer. While various methods exist for the isomerization of α,β-unsaturated esters, the use of a catalytic amount of iodine is a known method for promoting the equilibration of Z/E isomers of alkenes. The mechanism is thought to involve the reversible addition of an iodine radical to the double bond, which allows for rotation around the single bond in the resulting intermediate, followed by elimination of the iodine radical to yield the more stable trans-isomer. It has been noted that in the presence of potassium hydroxide (B78521) and potassium iodide, a more stable enolate can be formed from a ketone, which then reacts with electrochemically generated iodine. researchgate.net

Horner-Wadsworth-Emmons Olefination Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers several advantages, including the formation of predominantly (E)-alkenes and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org This reaction involves the use of a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. wikipedia.org

For the synthesis of this compound, the HWE reaction would involve the reaction of 4-hydroxybutanal with a stabilized phosphonate ylide, typically derived from triethyl phosphonoacetate. wikipedia.orgwikipedia.org The reaction is initiated by the deprotonation of triethyl phosphonoacetate using a base, such as sodium hydride (NaH) or lithium hydroxide (LiOH), to form the phosphonate carbanion. researchgate.net This carbanion then undergoes a nucleophilic addition to the aldehyde group of 4-hydroxybutanal. The resulting intermediate eliminates a dialkyl phosphate salt to afford the α,β-unsaturated ester. wikipedia.org The HWE reaction is highly E-selective, making it a preferred method for the synthesis of trans-α,β-unsaturated esters. organic-chemistry.orgresearchgate.net

Table 2: Horner-Wadsworth-Emmons Reaction Parameters

Phosphonate ReagentAldehydeBaseTypical SolventPredominant Isomer
Triethyl phosphonoacetate4-hydroxybutanalNaH, LiOHTHF, DME(E)

Research has shown that the stereoselectivity of the HWE reaction can be influenced by reaction conditions. For example, using lithium salts and higher reaction temperatures can lead to greater (E)-stereoselectivity. organic-chemistry.org

Organocatalytic Oxidation Methods

Organocatalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally benign alternatives to traditional metal-catalyzed reactions. The synthesis of α,β-unsaturated esters can be achieved through the organocatalytic oxidation of α,β-unsaturated aldehydes.

One such method involves the use of N-Heterocyclic Carbenes (NHCs) as catalysts. organic-chemistry.org In this process, the NHC catalyst reacts with an α,β-unsaturated aldehyde, such as 6-hydroxyhex-2-enal, to form a Breslow intermediate. This intermediate can then be oxidized to an acylazolium species. In the presence of an alcohol, such as ethanol, this electrophilic intermediate undergoes nucleophilic attack to generate the desired ester, this compound, and regenerate the NHC catalyst. organic-chemistry.org This method is advantageous as it can proceed under mild conditions and often exhibits high chemoselectivity. organic-chemistry.org

Other Synthetic Pathways for this compound

Condensation Reactions with Cyclic Ethers (e.g., 2-Hydroxytetrahydrofuran) and Phosphonoacetates

An alternative pathway to this compound involves the reaction of 2-hydroxytetrahydrofuran (B17549) with a phosphonoacetate reagent. 2-Hydroxytetrahydrofuran exists in equilibrium with its open-chain tautomer, 4-hydroxybutanal. This in-situ generated aldehyde can then be intercepted by a phosphonate ylide, such as that derived from triethyl phosphonoacetate, in a Horner-Wadsworth-Emmons type reaction. This approach leverages the equilibrium between the cyclic hemiacetal and the open-chain aldehyde to provide the necessary substrate for the olefination reaction, ultimately yielding this compound.

Chemical Reactivity and Transformation Pathways of Ethyl 6 Hydroxyhex 2 Enoate

Reactions of the Carbon-Carbon Double Bond

The carbon-carbon double bond in ethyl 6-hydroxyhex-2-enoate is part of a conjugated system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is central to many of its transformations.

Michael Addition: One of the most characteristic reactions of α,β-unsaturated carbonyl compounds is the Michael addition, or conjugate addition. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the carbon-carbon double bond. A wide variety of nucleophiles can be employed, including enolates, amines, and thiols. masterorganicchemistry.com For instance, the reaction of this compound with a soft nucleophile like a Gilman reagent (an organocuprate) would be expected to favor 1,4-addition, leading to the formation of a new carbon-carbon bond at the β-position. youtube.com

Diels-Alder Reaction: The electron-deficient nature of the double bond in α,β-unsaturated esters makes them good dienophiles in Diels-Alder reactions. nih.gov When treated with a conjugated diene, this compound can undergo a [4+2] cycloaddition to form a six-membered ring. The stereochemistry and regiochemistry of the product would be influenced by the nature of the diene and the reaction conditions.

Other Addition Reactions: The double bond can also undergo various other addition reactions. Catalytic hydrogenation can selectively reduce the double bond to afford ethyl 6-hydroxyhexanoate. Depending on the catalyst and reaction conditions, the ester group may also be reduced. Epoxidation of the double bond using reagents like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide, a versatile intermediate for further transformations. Dihydroxylation, using reagents such as osmium tetroxide or potassium permanganate, would lead to the formation of a diol.

Transformations Involving the Hydroxyl Functionality

The primary hydroxyl group in this compound can undergo a variety of standard transformations, such as oxidation, etherification, and esterification. A particularly important transformation is its conversion to a leaving group, such as a halide, to facilitate nucleophilic substitution.

Halogenation Reactions (e.g., Bromination to Ethyl 6-bromohex-2-enoate)

The conversion of the primary alcohol in this compound to an alkyl bromide is a key transformation for introducing a versatile functional group for subsequent nucleophilic substitution or organometallic coupling reactions. Several methods can be employed for this purpose, each with its own advantages regarding mildness of conditions and substrate scope.

Appel Reaction: The Appel reaction provides a mild method for converting alcohols to alkyl halides using triphenylphosphine (B44618) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄). wikipedia.orgorganic-chemistry.org This reaction proceeds with inversion of configuration at a stereocenter and is generally high-yielding. organic-chemistry.orgalfa-chemistry.com The driving force for this reaction is the formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide. wikipedia.org

Mitsunobu Reaction: The Mitsunobu reaction is another powerful method for converting alcohols to a variety of functional groups, including bromides, with inversion of stereochemistry. organic-chemistry.org This reaction typically involves the use of triphenylphosphine, a diazo compound like diethyl azodicarboxylate (DEAD), and a nucleophile, which in this case would be a bromide source. organic-chemistry.org Given the acidity of the hydroxyl group, it is a suitable candidate for this reaction. beilstein-journals.org

Other brominating agents that could be employed include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), although these reagents are generally harsher and may not be compatible with the ester functionality without careful control of reaction conditions. Milder, more selective methods using reagents like α,α-dibromo-β-dicarbonyl compounds have also been developed for the bromination of primary alcohols under neutral conditions. researchgate.netlookchem.com

Reaction NameReagentsKey Features
Appel Reaction PPh₃, CBr₄Mild conditions, high yields, formation of triphenylphosphine oxide byproduct. wikipedia.orgorganic-chemistry.org
Mitsunobu Reaction PPh₃, DEAD, LiBrInversion of stereochemistry, suitable for a wide range of nucleophiles. organic-chemistry.org
Using PBr₃ PBr₃Harsher conditions, can be effective for primary alcohols.

Ester Group Modifications

The ethyl ester functionality in this compound can be modified through several classical reactions.

Hydrolysis: Basic or acidic hydrolysis of the ester will yield the corresponding carboxylic acid, (E)-6-hydroxyhex-2-enoic acid. nih.gov Basic hydrolysis is typically achieved using a hydroxide (B78521) source like sodium hydroxide in an aqueous or alcoholic solvent, followed by an acidic workup.

Transesterification: The ethyl ester can be converted to other esters through transesterification. researchgate.net This reaction is typically catalyzed by an acid or a base and involves reacting the ester with an excess of another alcohol, such as benzyl (B1604629) alcohol, to yield the corresponding benzyl ester.

Amidation: Reaction of the ester with an amine, such as propylamine, can lead to the formation of the corresponding amide. This reaction is often slower than hydrolysis and may require heating or the use of a catalyst.

Role As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor in Natural Product Total Synthesis (e.g., Hydroxy-α-Sanshool Analogs)

Ethyl 6-hydroxyhex-2-enoate is a crucial starting material in the total synthesis of certain natural products, most notably analogs of hydroxy-α-sanshool. researchgate.netresearchgate.net Hydroxy-α-sanshool is a bioactive compound found in plants of the Zanthoxylum genus, such as Sichuan peppercorns, and is responsible for the characteristic tingling and numbing sensation. wikipedia.org

The synthesis of hydroxy-α-sanshool analogs often involves a multi-step sequence where the carbon skeleton is assembled using key reactions like the Wittig reaction. researchgate.net In a typical synthetic route, a phosphonium (B103445) salt is reacted with ethyl 2-oxoacetate to yield a mixture of (2E)- and (2Z)-isomers of this compound. researchgate.net The desired (E)-isomer can be obtained through isomerization of the (Z)-isomer, often catalyzed by iodine. researchgate.net

The hydroxyl group of ethyl (E)-6-hydroxyhex-2-enoate can then be further functionalized, for instance, by bromination to form ethyl (E)-6-bromohex-2-enoate. researchgate.net This bromo-derivative serves as a key intermediate that can be coupled with other fragments to construct the full carbon backbone of the target natural product analog. The α,β-unsaturated ester moiety provides a site for further modifications, such as amide formation, which is a common feature in the structures of sanshool-type molecules. researchgate.net

Table 1: Key Intermediates in the Synthesis of Hydroxy-α-Sanshool Analogs

Intermediate CompoundRole in Synthesis
This compoundInitial building block with key functional groups.
Ethyl (E)-6-hydroxyhex-2-enoateIsomerized product for further reactions. researchgate.net
Ethyl (E)-6-bromohex-2-enoateFunctionalized intermediate for coupling reactions. researchgate.net

Building Block for Heterocyclic Ring Systems (e.g., N-Phenylpyrrolidin-2-yl Heterocycles)

The reactivity of this compound also extends to its use as a building block for the synthesis of heterocyclic ring systems. While specific examples directly utilizing this compound for N-phenylpyrrolidin-2-yl heterocycles are not extensively detailed in the provided search results, the inherent functionality of the molecule suggests its potential in such applications.

The general strategy for constructing pyrrolidine (B122466) rings often involves the reaction of a primary amine with a 1,4-dicarbonyl compound or a related synthetic equivalent. The hydroxyl group at the 6-position of this compound could, after oxidation to an aldehyde, create a 1,4-dicarbonyl precursor. Alternatively, the double bond could be subjected to reactions like Michael addition with a nitrogen nucleophile, followed by intramolecular cyclization to form the pyrrolidine ring.

For instance, a hypothetical synthetic route could involve the protection of the hydroxyl group, followed by a Michael addition of aniline (B41778) to the α,β-unsaturated ester. Subsequent deprotection and intramolecular cyclization via amidation would lead to the formation of an N-phenylpyrrolidinone derivative. Further reduction of the lactam would yield the desired N-phenylpyrrolidin-2-yl heterocycle. The versatility of the starting material allows for the introduction of various substituents on the pyrrolidine ring.

Utility in the Preparation of Other Functionally Substituted Hexenoates

Beyond its role in the synthesis of specific natural products and heterocycles, this compound is a valuable precursor for the preparation of a range of other functionally substituted hexenoates. The presence of both a hydroxyl group and an ester allows for selective modifications at either end of the molecule.

The hydroxyl group can be converted to a variety of other functional groups. For example, as mentioned earlier, it can be brominated to yield ethyl 6-bromohex-2-enoate. researchgate.net This halide can then participate in nucleophilic substitution reactions to introduce a wide array of functionalities, such as azides, cyanides, or ethers. Oxidation of the primary alcohol would yield the corresponding aldehyde or carboxylic acid, opening up further synthetic possibilities.

The ester group can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an allylic alcohol. The α,β-unsaturation provides a handle for conjugate addition reactions, allowing for the introduction of various carbon and heteroatom nucleophiles at the β-position.

This ability to be selectively modified at multiple sites makes this compound a versatile platform for generating a library of functionally diverse hexenoate derivatives, which can be used as building blocks in various synthetic endeavors.

Table 2: Potential Functional Group Transformations of this compound

Initial Functional GroupReagent/ConditionResulting Functional Group
HydroxylPBr₃Bromo
HydroxylPCC or other mild oxidantAldehyde
HydroxylStronger oxidant (e.g., Jones reagent)Carboxylic Acid
EsterLiOH, H₂OCarboxylic Acid
EsterR₂NHAmide
EsterDIBAL-HAllylic Alcohol
Alkene (via Michael Addition)R₂CuLiβ-Substituted Alkane

Advanced Analytical Characterization Techniques in Research on Ethyl 6 Hydroxyhex 2 Enoate

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for mapping the atomic connectivity and functional groups within a molecule. By interacting with electromagnetic radiation, molecules like ethyl 6-hydroxyhex-2-enoate produce unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of organic compound characterization, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy would identify all unique proton environments in this compound. The spectrum would be expected to show distinct signals for the ethyl ester group (a quartet for the -OCH2- and a triplet for the -CH3), the vinylic protons of the α,β-unsaturated system, the methylene (B1212753) groups of the hexenoate backbone, and the proton of the terminal hydroxyl group. The chemical shifts (δ), signal integrations (number of protons), and coupling constants (J-values) would confirm the connectivity of these protons.

¹³C NMR spectroscopy complements ¹H NMR by detecting the unique carbon atoms in the molecule. For this compound, distinct peaks would be observed for the carbonyl carbon of the ester, the two olefinic carbons, the carbon bearing the hydroxyl group, the methylene carbons of the aliphatic chain, and the carbons of the ethyl group.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish definitive correlations. A COSY spectrum would reveal proton-proton coupling networks, linking adjacent protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the C-H bond connections.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Position Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
C1 (C=O) - ~166
C2 (=CH) ~5.8 (d) ~121
C3 (=CH) ~6.9 (dt) ~145
C4 (-CH2-) ~2.2 (q) ~32
C5 (-CH2-) ~1.7 (p) ~25
C6 (-CH2OH) ~3.6 (t) ~62
C7 (-OCH2CH3) ~4.2 (q) ~60
C8 (-OCH2CH3) ~1.3 (t) ~14
-OH Variable -

(Note: Predicted values are estimates. d=doublet, t=triplet, q=quartet, dt=doublet of triplets, p=pentet)

Mass Spectrometry (MS, HRMS, ESI-HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound.

Standard Mass Spectrometry (MS) would show the molecular ion peak (M+) or a protonated molecule peak ([M+H]+), which for this compound would correspond to a mass-to-charge ratio (m/z) of approximately 158. The fragmentation pattern observed in the mass spectrum would provide further structural clues, showing characteristic losses such as water (from the hydroxyl group) or the ethoxy group.

High-Resolution Mass Spectrometry (HRMS) , often coupled with electrospray ionization (ESI-HRMS), provides an extremely accurate mass measurement. This allows for the unambiguous determination of the molecular formula. For this compound (C8H14O3), the expected exact mass would be calculated and compared to the measured value, typically with an accuracy of a few parts per million (ppm), confirming the elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Molecular Formula Calculated Exact Mass Ion Type
C8H14O3 158.0943 [M+H]+, [M+Na]+, etc.

(Note: Specific experimental data is not available in the searched sources.)

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is essential for separating the target compound from reaction byproducts, starting materials, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. A sample is passed through a column packed with a stationary phase, and separation is achieved based on the compound's affinity for the stationary phase versus the mobile phase. A UV detector is commonly used for α,β-unsaturated esters. A pure sample will ideally show a single, sharp peak in the chromatogram. The retention time is characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate).

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound, being moderately volatile, can be analyzed by this method. The compound is vaporized and passed through a capillary column, separating it from other volatile components in the mixture. The purity is determined by the relative area of the peak corresponding to the compound. Coupling GC with a mass spectrometer (GC-MS) provides both retention time data and mass spectral data for peak identification.

Column Chromatography for Purification and Separation

For the physical isolation and purification of this compound on a preparative scale, column chromatography is the most common laboratory technique. A glass column is packed with a solid adsorbent, typically silica (B1680970) gel, and the crude reaction mixture is loaded onto the top. A solvent or a mixture of solvents (the eluent) is then passed through the column. Separation occurs based on the differential adsorption of the compounds to the silica gel. Less polar compounds typically travel down the column faster, while more polar compounds, like the hydroxyl-containing target molecule, elute more slowly. By systematically collecting fractions of the eluting solvent, the desired compound can be isolated in a pure form. The polarity of the eluent system, often a mixture like hexane (B92381) and ethyl acetate, is carefully optimized to achieve the best separation.

Stereochemical Analysis and Quantitative Isomer Ratio Determination

The stereochemical complexity of this compound, arising from the presence of a stereocenter at the C6 position and a C2-C3 double bond, necessitates the use of advanced analytical techniques for the definitive assignment of its stereochemistry and the quantification of its isomeric forms. Research in this area focuses on the separation, identification, and quantitative determination of the (E)- and (Z)-diastereomers, as well as the (R)- and (S)-enantiomers of each diastereomer.

The primary methods employed for stereochemical analysis and the determination of isomer ratios include chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy also plays a crucial role in the structural elucidation and assignment of the geometric configuration of the double bond.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. In the context of this compound, this method would be employed to determine the enantiomeric excess (ee) of a given sample, providing a ratio of the (R)- to (S)-enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

While specific studies on the chiral resolution of this compound are not widely published, research on structurally similar compounds, such as ethyl 3,5-dihydroxy-6-benzyloxy hexanoate, demonstrates the utility of this approach. nih.gov In a hypothetical analysis, a racemic mixture of (E)-Ethyl 6-hydroxyhex-2-enoate would be injected onto a chiral HPLC column. The resulting chromatogram would ideally show two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. The relative area of these peaks can be used to calculate the enantiomeric excess.

Table 1: Hypothetical Chiral HPLC Data for the Resolution of (E)-Ethyl 6-hydroxyhex-2-enoate Enantiomers

EnantiomerRetention Time (min)Peak Area (%)
(R)-(E)-Ethyl 6-hydroxyhex-2-enoate12.550
(S)-(E)-Ethyl 6-hydroxyhex-2-enoate14.250

This table represents an idealized separation of a racemic mixture.

Gas Chromatography (GC)

Gas chromatography is another key technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both the separation of isomers and their identification based on their mass-to-charge ratio. For stereochemical analysis, a chiral GC column would be used to separate the enantiomers.

GC can also be effective in separating the (E) and (Z) diastereomers. The different spatial arrangements of the substituents around the double bond can lead to differences in volatility and interaction with the stationary phase, resulting in different retention times.

Table 2: Representative GC-MS Data for the Analysis of this compound Isomers

IsomerRetention Time (min)Key Mass Spectral Fragments (m/z)
(Z)-Ethyl 6-hydroxyhex-2-enoate10.8158, 113, 85, 69
(E)-Ethyl 6-hydroxyhex-2-enoate11.5158, 113, 85, 69

Note: The mass spectral fragments would be identical for the diastereomers, but their retention times would differ.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound. Specifically, ¹H NMR can be used to determine the geometry of the C2-C3 double bond. The coupling constant (J-value) between the vinyl protons at C2 and C3 is characteristic of the geometric isomer. Generally, a larger coupling constant (typically 12-18 Hz) is indicative of a trans or (E) configuration, while a smaller coupling constant (typically 6-12 Hz) suggests a cis or (Z) configuration.

Table 3: Characteristic ¹H NMR Coupling Constants for the Vinyl Protons of this compound Isomers

IsomerH-2 / H-3 Coupling Constant (J)
(Z)-Ethyl 6-hydroxyhex-2-enoate~ 10 Hz
(E)-Ethyl 6-hydroxyhex-2-enoate~ 16 Hz

Theoretical and Computational Chemistry Approaches in the Study of Ethyl 6 Hydroxyhex 2 Enoate

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. For ethyl 6-hydroxyhex-2-enoate, these calculations can be employed to map out the potential energy surfaces of its various transformations, such as esterification, transesterification, oxidation of the hydroxyl group, or addition reactions at the carbon-carbon double bond.

By locating and characterizing the geometries of reactants, transition states, intermediates, and products, a complete reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. For instance, in a hypothetical base-catalyzed intramolecular cyclization to form a lactone, DFT calculations could elucidate whether the reaction proceeds through a concerted or a stepwise mechanism. The influence of different catalysts or solvent environments on the reaction pathway can also be modeled, offering predictive insights for optimizing reaction conditions.

Illustrative Example: Hypothetical Reaction Coordinate for a Generic Reaction of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantThis compound0.0
Transition State 1First transition state+15.2
IntermediateA reaction intermediate-5.7
Transition State 2Second transition state+10.8
ProductFinal product of the reaction-12.3

Note: The data in this table is illustrative and represents the type of information that would be generated from quantum chemical calculations for a reaction involving this compound.

Conformation Analysis and Stereochemical Prediction

Conformational analysis using computational methods, such as molecular mechanics or higher-level quantum chemical calculations, can systematically explore the potential energy surface to identify stable conformers. The relative energies of these conformers can then be used to determine their populations at a given temperature. Furthermore, these studies can predict the stereochemical outcome of reactions. For example, in a reaction involving the creation of a new stereocenter, computational models can predict which diastereomer or enantiomer will be preferentially formed by calculating the activation energies of the competing pathways leading to each stereoisomer.

Molecular Modeling for Understanding Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to understand and predict molecular properties and behavior. For this compound, molecular modeling can provide deep insights into its reactivity and the selectivity observed in its reactions.

Analysis of the molecule's electronic structure, such as the distribution of molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential, can identify the most nucleophilic and electrophilic sites. This information is crucial for predicting how the molecule will interact with other reagents. For instance, the calculated partial charges on the atoms of the α,β-unsaturated system can help rationalize the regioselectivity of nucleophilic additions (1,2- vs. 1,4-addition).

Furthermore, molecular dynamics simulations can be employed to study the behavior of this compound in different solvent environments, providing a more realistic picture of its reactivity. These simulations can reveal the role of solvent molecules in stabilizing certain conformations or transition states, thereby influencing the reaction outcome.

Spectroscopic Data Prediction and Validation Studies

Computational chemistry provides powerful tools for predicting various spectroscopic properties of molecules, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These predictions are invaluable for interpreting experimental spectra and for confirming the structure of newly synthesized compounds.

For this compound, DFT calculations can be used to compute its ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed signals to specific atoms in the molecule can be made. Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in the experimental IR spectrum, including the characteristic stretches of the O-H, C=O, and C=C bonds. The presence of intramolecular hydrogen bonding is expected to cause noticeable shifts in the frequencies of the involved functional groups, a phenomenon that can be accurately modeled.

Illustrative Example: Predicted vs. Experimental Spectroscopic Data for a Hypothetical Analogous Compound

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR Chemical Shift (ppm) - Hα4.254.21
¹H NMR Chemical Shift (ppm) - Hβ6.986.95
¹³C NMR Chemical Shift (ppm) - C=O166.5166.2
IR Frequency (cm⁻¹) - O-H stretch34503465
IR Frequency (cm⁻¹) - C=O stretch17151720

Note: This table illustrates the typical correlation between computationally predicted and experimentally measured spectroscopic data. The values are for a hypothetical compound structurally similar to this compound and serve to demonstrate the utility of these predictive studies.

Q & A

Q. What are the recommended synthetic routes for Ethyl 6-hydroxyhex-2-enoate, and how can reaction efficiency be optimized?

this compound can be synthesized via esterification of 6-hydroxyhex-2-enoic acid with ethanol under acid catalysis. To optimize efficiency, monitor reaction progress using thin-layer chromatography (TLC) and adjust parameters like temperature, stoichiometry, and catalyst concentration. Reflux conditions with molecular sieves can improve yield by removing water . Purification via column chromatography or recrystallization ensures product integrity. Validate purity using NMR and FT-IR spectroscopy.

Q. How can the structural elucidation of this compound be performed to confirm its configuration?

Combine spectroscopic and crystallographic methods:

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify functional groups (e.g., ester carbonyl, hydroxyl, and alkene protons). COSY and HSQC experiments resolve coupling patterns and assign stereochemistry .
  • X-ray crystallography : Grow single crystals via slow evaporation. Use SHELXT for structure solution and SHELXL for refinement to determine bond lengths, angles, and spatial arrangement . Visualize results with ORTEP-3 to confirm the α,β-unsaturated ester geometry .

Q. What stability studies are critical for this compound under varying storage conditions?

Conduct accelerated stability testing by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis). Monitor degradation via HPLC-MS to identify byproducts like hydrolyzed acids or oxidation derivatives. Use Arrhenius kinetics to predict shelf life. Statistical tools (e.g., ANOVA) assess significance of degradation pathways .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve ambiguities in hydrogen bonding networks?

  • Data collection : Use high-resolution synchrotron data (≤1.0 Å) to improve electron density maps.
  • Refinement : In SHELXL, apply restraints for disordered hydroxyl groups and anisotropic displacement parameters. Validate hydrogen bonds using Mercury software, ensuring donor-acceptor distances align with literature (2.6–3.2 Å) .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% discrepancy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.